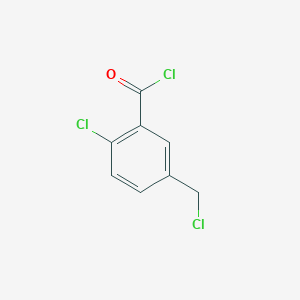
2-Chloro-5-(chloromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)benzoyl chloride typically involves the chlorination of 2-chlorotoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzoyl acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with sodium hydroxide, the product would be 2-chloro-5-(hydroxymethyl)benzoyl chloride.
Hydrolysis: The major products are 2-chloro-5-(chloromethyl)benzoic acid and hydrochloric acid.
Scientific Research Applications
2-Chloro-5-(chloromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of polymers and other materials with specific properties.
Biological Research: It is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The chlorine atoms attached to the benzene ring are electron-withdrawing groups, making the carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce different functional groups onto the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound with a single chlorine atom attached to the benzene ring.
2-Chlorobenzoyl Chloride: Similar structure but with only one chlorine atom on the benzene ring.
3-Chloro-5-(chloromethyl)benzoyl Chloride: Another derivative with different positions of chlorine atoms.
Uniqueness
2-Chloro-5-(chloromethyl)benzoyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
CAS No. |
920759-97-3 |
|---|---|
Molecular Formula |
C8H5Cl3O |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2 |
InChI Key |
MKYYFEMAFCQGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



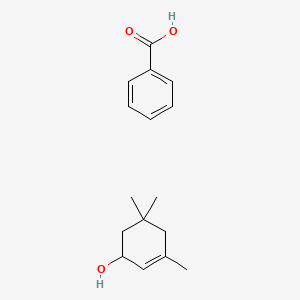


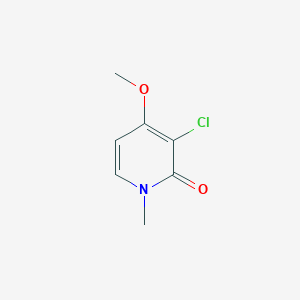
![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
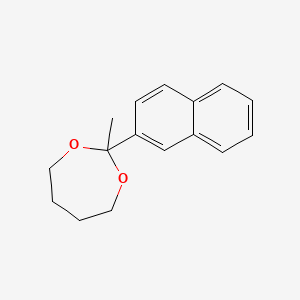
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)

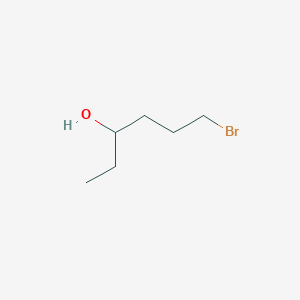

![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
